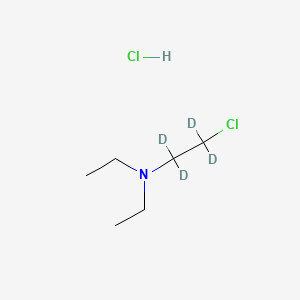

2-Chloro-N,N-diethylethylamine-d4 Hydrochloride

Vue d'ensemble

Description

2-Chloro-N,N-diethylethylamine hydrochloride, also known as 2-Diethylaminoethylchloride hydrochloride, is a colorless to beige crystal . It is widely used as an intermediate and starting reagent for organic synthesis . It acts as an intermediate for the syntheses of various pharmaceuticals such as amiodarone, butetamate citrate, flurazepam, and naftidrofuryl .

Synthesis Analysis

The synthetic process of 2-dimethylaminoethyl chloride hydrochloride involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 °C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride . The process also includes adding absolute ethyl alcohol for a reflux reaction for 1 hour, followed by filtering and drying to obtain the finished product .

Molecular Structure Analysis

The molecular formula of 2-Chloro-N,N-diethylethylamine hydrochloride is C6H15Cl2N . The molecular weight is 172.10 g/mol . The InChI string is InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H .

Chemical Reactions Analysis

2-Chloro-N,N-diethylethylamine is widely used as an intermediate and starting reagent for organic synthesis . It acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .

Physical And Chemical Properties Analysis

2-Chloro-N,N-diethylethylamine hydrochloride is a crystal in form . It has a melting point of 208-210 °C . The SMILES string representation is Cl.CCN(CC)CCCl .

Applications De Recherche Scientifique

Alkylating Reagent

2-Chloro-N,N-diethylethylamine hydrochloride can be used as an alkylating reagent . Alkylation is a process where an alkyl group is transferred from one molecule to another. This is a fundamental reaction in organic chemistry and is used in the synthesis of a wide variety of chemical compounds.

Synthesis of Substituted Oxindole Derivatives

This compound can be used in the synthesis of substituted oxindole derivatives . These derivatives are known to act as growth hormone secretagogs , which are compounds that stimulate the secretion of growth hormone.

Synthesis of 1-Substituted-5,6-dinitrobenzimidazoles

1-Substituted-5,6-dinitrobenzimidazoles, which have antimicrobial and antiprotozoal activities , can be synthesized using 2-Chloro-N,N-diethylethylamine hydrochloride.

4. Synthesis of Thiophene Containing Triarylmethane (TRAM) Derivatives Thiophene containing triarylmethane (TRAM) derivatives, which are used as antitubercular agents , can be synthesized using this compound.

5. Catalyst in Atom Transfer Radical Polymerization 2-Chloro-N,N-diethylethylamine hydrochloride can be used to synthesize tris(2-(diethylamino)ethyl)amine . This compound can be used as a catalyst in combination with CuBr for atom transfer radical polymerization of n-butyl acrylate .

Derivatization of Chitosan

This compound can be used for the derivatization of chitosan to incorporate aminofunctionality onto it at the C-6 position . This modification can enhance the properties of chitosan, making it suitable for various applications such as drug delivery and tissue engineering.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-1,1,2,2-tetradeuterio-N,N-diethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGSWDIQBBZLLL-NXMSQKFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N,N-diethylethylamine-d4 Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

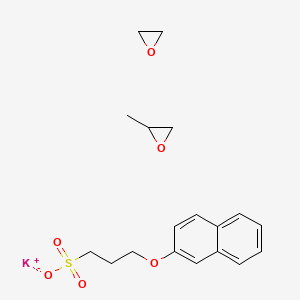

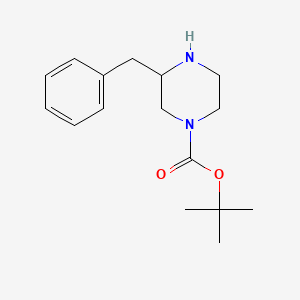

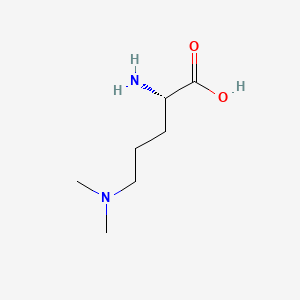

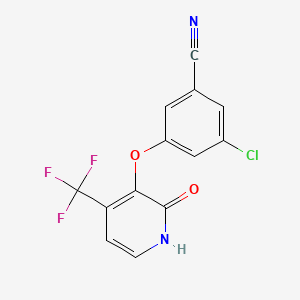

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)